molecular formula C12H16N2 B8545279 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(3-butenyl)- CAS No. 75509-70-5

1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(3-butenyl)-

Cat. No. B8545279
CAS RN: 75509-70-5
M. Wt: 188.27 g/mol
InChI Key: OXLOHMSPUMJGLD-UHFFFAOYSA-N
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Patent
US04308273

Procedure details

A mixture of 1,6-naphthyridine (3.9 g, 0.03 mol) and 4-bromo-1-butene (4.9 g, 0.036 mol) was heated at 70°-80° C. for 5 hours. The reaction mixture was washed with a small quantity of ether, dissolved in methanol (200 ml) and water (60 ml). To the mixture, sodium borohydride (5.7 g, 0.15 mol) was added portionwise over the internal temperature range 0° to 20° C. After stirring overnight at room temperature, the mixture was evaporated in vacuo, water added and extracted with benzene. The benzene layer was dried over anhydrous potassium carbonate and evaporated in vacuo. The resulting residue was purified by alumina column chromatography (eluted successively with petroleum ether, benzene and chloroform) and distilled, bp. 100°-103° C./0.9 mmHg, to afford the Compound No. 14 (1.6 g, 28.4%) as a colorless oil.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
14
Quantity
1.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.Br[CH2:12][CH2:13][CH:14]=[CH2:15].[BH4-].[Na+]>>[CH2:15]([N:7]1[CH2:8][CH2:9][C:10]2[N:1]=[CH:2][CH:3]=[CH:4][C:5]=2[CH2:6]1)[CH2:14][CH:13]=[CH2:12] |f:2.3|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
N1=CC=CC2=CN=CC=C12
Name
Quantity
4.9 g
Type
reactant
Smiles
BrCCC=C
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
14
Quantity
1.6 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 70°-80° C. for 5 hours
Duration
5 h
WASH
Type
WASH
Details
The reaction mixture was washed with a small quantity of ether
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol (200 ml)
CUSTOM
Type
CUSTOM
Details
range 0° to 20° C
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated in vacuo, water
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The benzene layer was dried over anhydrous potassium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by alumina column chromatography (
WASH
Type
WASH
Details
eluted successively with petroleum ether, benzene and chloroform) and
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
bp. 100°-103° C./0.9 mmHg, to afford the Compound No

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(CC=C)N1CC=2C=CC=NC2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.